6-butyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-butyl-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-Butyl-2-MTP, is a synthetic organic compound that has been used in a variety of scientific applications, including drug discovery, drug synthesis, and chemical synthesis. 6-Butyl-2-MTP is a pyrimidine derivative that can be used as a building block in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including drugs, and has been studied for its potential applications in drug discovery and drug synthesis.
Scientific Research Applications
Dimerization and Molecular Interaction
6-Methyl-2-butylureidopyrimidone, a compound structurally related to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, has been shown to dimerize strongly via hydrogen bonds in both solid states and solutions. This characteristic makes it a useful building block in supramolecular chemistry due to its high dimerization constant and simple preparation method (Beijer et al., 1998).
Synthesis of Heterocycles
Pyrimido[4,5-d]pyrimidine derivatives, analogues to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized for potential chemotherapeutic use. The synthesis process involves mild conditions, highlighting the versatility and potential biological relevance of these compounds (Snieckus & Guimarães, 2014).
Ligand Synthesis for Histamine Receptors
In the context of medicinal chemistry, the synthesis of 2-aminopyrimidines, which are structurally related to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, has been carried out as ligands for histamine H4 receptors. These compounds have shown potential as anti-inflammatory agents in animal models, demonstrating the pharmacological importance of this chemical structure (Altenbach et al., 2008).
Antifungal Applications
Some derivatives of pyrido[4,3-d]pyrimidin-4(3H)-ones, structurally similar to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been shown to exhibit moderate antifungal activity. This suggests potential applications in the development of new antifungal agents (Ren et al., 2014).
Green Chemistry Applications
The compound has been used in green chemistry for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a solvent-free method, demonstrating its utility in environmentally friendly chemical processes (Mohsenimehr et al., 2014).
Synthesis of Corrosion Inhibitors
Pyrimidine derivatives, including those structurally similar to 6-butyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized as corrosion inhibitors for metals in acidic solutions. This indicates potential applications in materials science and engineering (Hou et al., 2019).
properties
IUPAC Name |
4-butyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h6H,3-5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZKMRKKWGWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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